molecular formula C16H19NO B2585278 (S)-2-benzylamino-3-phenyl-1-propanol CAS No. 42807-45-4

(S)-2-benzylamino-3-phenyl-1-propanol

Cat. No. B2585278
CAS RN: 42807-45-4
M. Wt: 241.334
InChI Key: LHXDBXYWIPUULZ-INIZCTEOSA-N
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Description

(S)-2-benzylamino-3-phenyl-1-propanol, also known as (S)-norephedrine, is a chiral compound that belongs to the family of phenylethanolamines. It has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Metabolism and Catalysis

  • Metabolic Studies : (S)-2-benzylamino-3-phenyl-1-propanol and its derivatives have been studied for their metabolism in vitro using rat-liver microsomes, revealing insights into the metabolism pathways of similar compounds (Inoue, Suzuki, & Niwaguchi, 1983).

Chemical Synthesis and Modification

  • Transfer Hydrogenation Reactions : The compound has been utilized in transfer hydrogenation reactions, showing effectiveness in the catalytic conversion of cinnamyl alcohol into 3-phenylpropanol (Rao & Perlin, 1983).
  • Synthesis of Oxirane Compounds : It is also involved in the synthesis of oxirane compounds, specifically in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol (Suami, Uchida, & Umezawa, 1956).

Chiral and Enzymatic Applications

  • Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a crucial chiral intermediate in antidepressant drug synthesis (Choi et al., 2010).

Miscellaneous Applications

  • Herbicidal Ingredient Synthesis : A derivative of this compound, ZJ0273, has been used as a broad-spectrum herbicidal ingredient for weed control in oilseed rape in China (Yang, Ye, & Lu, 2008).
  • Fragrance Material : The compound has also been reviewed as a fragrance material, with toxicologic and dermatologic assessments (Scognamiglio, Jones, Letizia, & Api, 2012).

properties

IUPAC Name

(2S)-2-(benzylamino)-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDBXYWIPUULZ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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